molecular formula C21H17ClN4O2 B2552978 N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941920-73-6

N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2552978
CAS No.: 941920-73-6
M. Wt: 392.84
InChI Key: QJPGJUDKPZCJOL-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a 4-oxo group at position 2. The acetamide side chain is linked to a 3-chlorophenyl group, contributing to its structural uniqueness.

Properties

CAS No.

941920-73-6

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.84

IUPAC Name

N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C21H17ClN4O2/c1-14-5-7-15(8-6-14)18-12-19-21(28)25(9-10-26(19)24-18)13-20(27)23-17-4-2-3-16(22)11-17/h2-12H,13H2,1H3,(H,23,27)

InChI Key

QJPGJUDKPZCJOL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and synthesis methods.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazin core structure, which is known for its diverse pharmacological properties. The molecular formula is C19H18ClN3OC_{19}H_{18}ClN_{3}O, with a molecular weight of approximately 345.82 g/mol. Its structure includes:

  • A chlorophenyl group
  • A methylphenyl substituent
  • An acetamide functional group

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow the compound to modulate the activity of these targets, leading to various biological effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors to alter signaling pathways associated with inflammation and cancer.

Biological Activity Studies

Recent studies have evaluated the in vitro and in vivo biological activities of this compound:

Antifungal Activity

Research indicates that derivatives containing a pyrazole scaffold exhibit significant antifungal properties. For instance, compounds similar to this compound have shown promising results against pathogenic fungi such as Candida albicans and Aspergillus niger .

Antitubercular Activity

In addition to antifungal properties, some studies have reported that related compounds demonstrate activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the Pyrazolo Core : The initial step involves synthesizing the pyrazolo[1,5-a]pyrazin core using appropriate reagents.
  • Substitution Reactions : Chlorination and acetamide formation are performed under optimized conditions to enhance yield and purity.
  • Final Product Isolation : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

  • Study on Antifungal Efficacy :
    • Objective : To evaluate the antifungal activity against Candida species.
    • Methodology : In vitro assays were conducted to assess the minimum inhibitory concentration (MIC).
    • Results : The compound exhibited significant antifungal activity with MIC values comparable to standard antifungal agents.
  • Antitubercular Screening :
    • Objective : To investigate the potential antitubercular effects.
    • Methodology : Compounds were tested against Mycobacterium tuberculosis using standard broth dilution methods.
    • Results : Notable inhibition was observed, suggesting further development for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound shares its pyrazolo[1,5-a]pyrazine core with several analogs but differs in substituents on the aryl groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight logP H-Bond Acceptors Polar Surface Area (Ų) Key Substituents
Target Compound
(N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide)
C22H18ClN4O2 (inferred) ~422.8 (estimated) ~3.6 (estimated) 6 ~58 2-(4-methylphenyl), 3-chlorophenyl
N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide C22H19ClN4O3 422.87 3.50 6 58.24 2-(4-ethoxyphenyl), 4-chlorophenyl
N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide C23H22N4O3 402.45 3.31 6 58.66 2-(4-methoxyphenyl), 3-ethylphenyl
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide C25H22N4O6 474.47 Not reported 8 94.7 2-(3,4-dimethoxyphenyl), dihydrobenzodioxin

Key Observations :

  • Substituent Effects on logP : The 4-ethoxyphenyl group in increases lipophilicity (logP = 3.50) compared to the 4-methoxyphenyl analog (logP = 3.31) in . The target compound’s 4-methylphenyl substituent likely enhances lipophilicity further (~3.6 estimated), favoring membrane permeability .
  • The dihydrobenzodioxin derivative () has higher PSA due to additional oxygen atoms .
  • Hydrogen Bonding : The number of H-bond acceptors correlates with substituent polarity. For example, the dimethoxyphenyl group in increases H-bond acceptors to 8 .
Heterocyclic Core Modifications
  • Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine : Compounds like F-DPA () replace pyrazine with pyrimidine, reducing ring strain and altering binding interactions. Such modifications are critical in radiopharmaceuticals for targeting translocator protein (TSPO) .
  • Sulfanyl vs. Oxo Groups : introduces a sulfanyl linker, which may enhance metabolic stability compared to the oxo group in the target compound .
Bioactivity Trends
  • Antimicrobial and Antiviral Activity: Pyrazolo[1,5-a]pyrazine derivatives with electron-withdrawing groups (e.g., chloro, cyano) show enhanced activity. For instance, compounds in exhibit antiviral activity against tobacco mosaic virus (TMV) .
  • Enzyme Inhibition: Quinazolinone-acetamide derivatives () inhibit enoyl-acyl carrier protein reductase (InhA), a target for tuberculosis therapy. The target compound’s 4-oxo group may similarly interact with enzymatic active sites .

Preparation Methods

Three-Component Cyclization (Method A)

The core is synthesized via a one-pot reaction involving:

  • Arylglyoxal (1.2 equiv)
  • 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine (1.0 equiv)
  • Dimedone (1.5 equiv)

Conditions : Tetrapropylammonium bromide (TPAB, 10 mol%) in water at 80°C for 12 h. The mechanism proceeds through Knoevenagel condensation, Michael addition, and oxidative dearomatization (Fig. 1).

$$
\text{Arylglyoxal} + \text{Pyrazolamine} + \text{Dimedone} \xrightarrow{\text{TPAB, H}2\text{O}} \text{Core} + \text{H}2\text{O} \quad \text{(Yield: 88\%)}
$$

Advantages : Atom-economical, avoids toxic solvents.

Multi-Step Synthesis (Method B)

Alternative routes involve:

  • Cyclization of 5-amino-3-methylpyrazole with diethyl malonate to form dihydroxypyrazolo[1,5-a]pyrimidine.
  • Chlorination with phosphorus oxychloride (POCl₃) at 110°C for 6 h.
  • Nucleophilic substitution with morpholine to introduce functional groups.

$$
\text{Dihydroxypyrimidine} \xrightarrow{\text{POCl}_3} \text{Dichloropyrimidine} \xrightarrow{\text{Morpholine}} \text{Substituted Pyrimidine} \quad \text{(Yield: 61–94\%)}
$$

Limitations : Lower overall yield (52%) due to intermediate purification steps.

Industrial-Scale Production

Batch reactors with automated temperature and pH control achieve 90% yield at 100 L scale. Key parameters:

  • Residence time : 8–10 h
  • Solvent : Ethanol/water (7:3 v/v)
  • Catalyst : KI (2 mol%)

Synthesis of the N-(3-Chlorophenyl)acetamide Side Chain

Acylation of 3-Chloroaniline

Reactants :

  • 3-Chloroaniline (1.0 equiv)
  • Chloroacetyl chloride (1.2 equiv)

Conditions : Pyridine (1.5 equiv) in dichloromethane (DCM) at 0°C → RT for 2 h.

$$
\text{3-Chloroaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Pyridine}} \text{N-(3-Chlorophenyl)chloroacetamide} \quad \text{(Yield: 76\%)}
$$

Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and recrystallization (hexane/EtOAc).

Amination of Chloroacetamide

Reactants :

  • N-(3-Chlorophenyl)chloroacetamide (1.0 equiv)
  • Ammonium hydroxide (3.0 equiv)

Conditions : Reflux in ethanol for 6 h.

$$
\text{ClCH}2\text{CONHAr} + \text{NH}4\text{OH} \rightarrow \text{H}2\text{NCH}2\text{CONHAr} \quad \text{(Yield: 87\%)}
$$

Coupling of Core and Side Chain

Nucleophilic Substitution

Reactants :

  • Pyrazolo[1,5-a]pyrazin-4-one (1.0 equiv)
  • N-(3-Chlorophenyl)-2-bromoacetamide (1.1 equiv)

Conditions : K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 h.

$$
\text{Core} + \text{BrCH}2\text{CONHAr} \xrightarrow{\text{K}2\text{CO}_3} \text{Compound X} \quad \text{(Yield: 82\%)}
$$

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21–8.15 (m, Ar–H), 4.32 (s, CH₂), 2.41 (s, CH₃).
  • IR (KBr): 1683 cm⁻¹ (C=O), 1212 cm⁻¹ (C–N).

Alternative Coupling via EDCI/HOBt

Reagents :

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
  • Hydroxybenzotriazole (HOBt)

Conditions : DMF, RT, 12 h.

$$
\text{Core-COOH} + \text{H}2\text{NCH}2\text{CONHAr} \xrightarrow{\text{EDCI/HOBt}} \text{Compound X} \quad \text{(Yield: 78\%)}
$$

Data Tables

Table 1: Comparison of Core Synthesis Methods

Method Conditions Yield (%) Purity (%)
A TPAB, H₂O, 80°C 88 98
B POCl₃, reflux 52 95
Industrial Batch reactor, KI 90 99

Table 2: Side-Chain Synthesis Optimization

Step Reagent Solvent Yield (%)
Acylation Pyridine DCM 76
Amination NH₄OH EtOH 87

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